2-((4-(Phenylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole
Description
Properties
IUPAC Name |
2-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-4-thiophen-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S3/c22-26(23,15-5-2-1-3-6-15)21-10-8-20(9-11-21)13-18-19-16(14-25-18)17-7-4-12-24-17/h1-7,12,14H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOLCBZZVSGLHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Phenylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with a thiophene derivative, the thiazole ring can be formed through a cyclization reaction involving appropriate reagents such as thioamides and α-haloketones.
Piperazine Substitution: The piperazine moiety is introduced through nucleophilic substitution reactions. The phenylsulfonyl group is typically added to the piperazine ring via sulfonylation using reagents like phenylsulfonyl chloride.
Final Coupling: The final step involves coupling the piperazine derivative with the thiazole ring, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylsulfonyl group.
Reduction: Reduction reactions can target the thiazole ring or the sulfonyl group, potentially leading to the formation of thiol derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Antimicrobial Properties
Thiazole derivatives are well-documented for their antimicrobial properties. Studies have shown that compounds similar to 2-((4-(Phenylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole exhibit significant activity against various bacterial strains. For example:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results indicate that the thiazole structure plays a crucial role in enhancing the antimicrobial efficacy of the compounds .
Antiviral Activity
Recent research has identified thiazole derivatives as potential inhibitors of viral infections. Specifically, derivatives of 2-((4-(Phenylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole have been explored for their effectiveness against viruses such as Chikungunya. A study highlighted the compound's ability to inhibit viral replication, suggesting its potential use in antiviral drug development .
Anticancer Properties
The anticancer activity of thiazole derivatives has been extensively studied, with promising results indicating their ability to induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds can activate caspase pathways and disrupt mitochondrial function, leading to cell death. This makes them candidates for further investigation in cancer therapy .
Case Studies and Research Findings
- Antimicrobial Study : A comprehensive study evaluated various thiazole derivatives for their antimicrobial activity against a panel of pathogens, including Gram-positive and Gram-negative bacteria. The synthesized compounds demonstrated varying degrees of effectiveness, with some achieving MIC values comparable to standard antibiotics .
- Antiviral Research : In a study focusing on Chikungunya virus, researchers synthesized and tested several analogues of thiazole derivatives, including those with phenylsulfonyl modifications. The results indicated a significant reduction in viral load in treated cells compared to controls, highlighting the therapeutic potential of these compounds against viral infections .
- Anticancer Mechanism Investigation : Another research effort explored the mechanism by which thiazole derivatives induce apoptosis in cancer cell lines. The findings revealed that these compounds could upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, demonstrating their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 2-((4-(Phenylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the thiazole and thiophene rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Comparative Data
Research Findings and Implications
- Solubility: The phenylsulfonyl group in the target compound enhances aqueous solubility compared to non-sulfonylated analogs like those in .
- Electronic Effects : The thiophene ring’s electron-rich nature may facilitate π-π stacking, outperforming phenyl-substituted analogs () in receptor-binding assays .
Biological Activity
The compound 2-((4-(Phenylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
This compound features a unique structure combining a thiazole ring with a piperazine moiety and a phenylsulfonyl group. The synthesis typically involves the reaction of piperazine derivatives with thiazole precursors under specific conditions to yield the target compound.
Synthetic Route Example
A common synthetic route includes:
- Preparation of Piperazine Derivative: Reaction of piperazine with sulfonyl chlorides to form phenylsulfonylpiperazine.
- Formation of Thiazole Ring: Condensation reactions involving thioketones or thioamides.
- Final Coupling: The piperazine derivative is then reacted with the thiazole intermediate to form the final product.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, demonstrating promising results in several areas:
Antiviral Activity
Research has indicated that derivatives of piperazine, including those with thiazole structures, exhibit significant antiviral properties. For instance, studies have shown that similar compounds can act as inhibitors against viruses such as Chikungunya and HSV-1, suggesting potential applications in antiviral therapies .
Anti-inflammatory Effects
Compounds featuring thiazole and piperazine moieties have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. One study demonstrated that structural modifications significantly influenced the inhibitory activity against COX, indicating that this compound may also exhibit such effects .
Antitumor Activity
The antiproliferative effects of related compounds have been documented, particularly in cancer cell lines. The incorporation of specific substituents on the thiazole ring has been linked to enhanced cytotoxicity against various cancer types .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Positioning: The presence of halogen groups at specific positions on the aromatic rings enhances activity.
- Ring Modifications: Alterations in the thiophene and thiazole rings can lead to increased potency against targeted biological pathways.
Case Studies
- Antiviral Efficacy: A study focusing on piperazine-thiazole derivatives found that certain modifications led to effective inhibition of viral replication in vitro, highlighting their potential as antiviral agents .
- Inhibition of COX Enzymes: Another investigation assessed various thiazole derivatives for their ability to inhibit COX enzymes, revealing that modifications at the 4-position significantly enhanced anti-inflammatory activity .
- Cytotoxicity Profiles: A series of experiments evaluated the cytotoxic effects on cancer cell lines, demonstrating that compounds with optimized substituents exhibited IC50 values in the low micromolar range, indicating strong antiproliferative effects .
Data Tables
Q & A
Q. Basic Research
- HPLC analysis : Use a C18 column (ACN/water gradient) to detect impurities (<0.5% area) .
- Stability studies : Store at –20°C under argon; monitor degradation via TLC (silica, chloroform/methanol 9:1). Hydrolysis of the sulfonyl group is the primary degradation pathway under humid conditions .
- Mass spectrometry (ESI) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 408–420) and rule out adducts .
What in vitro assays evaluate its potential as a kinase inhibitor or androgen receptor antagonist?
Q. Advanced Research
- Kinase inhibition : Use ATP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR) at 1–10 µM compound concentration. IC50 values <1 µM indicate high potency .
- Androgen receptor (AR) degradation : Employ PROTAC-based assays (e.g., LNCaP cells) to measure AR levels via Western blot after 24-hour treatment. Structural analogs show AR degradation at 100 nM–1 µM .
- Cytotoxicity : Test against HEK293 or HepG2 cells using MTT assays to rule off-target effects .
How do substitutions on the piperazine or thiophene moieties affect pharmacological activity?
Advanced Research
Structure-Activity Relationship (SAR) studies reveal:
- Piperazine sulfonyl group : Critical for target binding; replacing sulfonyl with carbonyl reduces AR degradation efficacy by >50% .
- Thiophene position : 2-Thiophenyl (vs. 3-substituted) enhances π-π stacking with hydrophobic kinase pockets, improving IC50 by 3-fold .
- Methylene spacer : Extending the CH2 bridge between piperazine and thiazole decreases solubility but increases membrane permeability (logP >3) .
What computational methods predict binding modes to therapeutic targets?
Q. Advanced Research
- Molecular docking (AutoDock Vina) : Dock the compound into AR (PDB: 2AM9) or kinase domains (PDB: 1M17). The sulfonyl group forms hydrogen bonds with Arg752/AR or Lys721/EGFR .
- MD simulations (GROMACS) : Simulate 100-ns trajectories to assess stability of ligand-target complexes. RMSD <2 Å indicates stable binding .
- QSAR models : Use descriptors like polar surface area (<90 Ų) and H-bond acceptors (4–6) to prioritize analogs with optimal bioavailability .
How can metabolic stability be assessed for preclinical development?
Q. Advanced Research
- Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS; t1/2 >60 minutes suggests suitability for oral dosing .
- CYP450 inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. IC50 >10 µM indicates low drug-drug interaction risk .
- Plasma protein binding : Use equilibrium dialysis; >90% binding correlates with prolonged half-life but may limit free drug concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
